N-cyclobutyl-3-(difluoromethoxy)aniline

Description

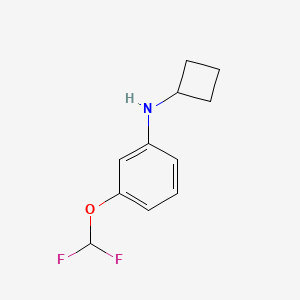

N-cyclobutyl-3-(difluoromethoxy)aniline is a substituted aniline derivative featuring a cyclobutyl group attached to the nitrogen atom and a difluoromethoxy group at the meta position of the benzene ring. The cyclobutyl substituent introduces steric bulk, which may influence molecular conformation and binding interactions, while the difluoromethoxy group contributes electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name |

N-cyclobutyl-3-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)15-10-6-2-5-9(7-10)14-8-3-1-4-8/h2,5-8,11,14H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIWHPSXNVIDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC(=CC=C2)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: N-cyclobutyl-3-(difluoromethoxy)aniline is used as an intermediate in the synthesis of more complex chemical compounds. Its unique structure makes it valuable in the development of new chemical reactions and processes.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its interactions with biological molecules can provide insights into various biological processes.

Medicine: this compound is being explored for its medicinal properties. It may serve as a lead compound in the development of new drugs, particularly in the treatment of diseases that involve specific molecular targets.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-cyclobutyl-3-(difluoromethoxy)aniline exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares N-cyclobutyl-3-(difluoromethoxy)aniline with key analogs, focusing on substituent effects and physicochemical properties:

Key Observations :

- Ethyl-substituted analogs (e.g., Compound 4) demonstrate stability in plasma and resistance to racemization under physiological conditions .

- O-Substituents : Difluoromethoxy groups balance electron-withdrawing effects and metabolic stability. Trifluoromethoxy analogs (e.g., ) exhibit stronger electron withdrawal but may reduce solubility .

- Halogenation : Bromo- or chloro-substituted anilines (–5) are often utilized in cross-coupling reactions, whereas difluoromethoxy groups prioritize stability and electronic modulation .

Stability and Reactivity

- Racemization : Ethyl-substituted analogs (e.g., Compound 4) are stable in aqueous solutions (pH 7) and plasma but racemize under basic conditions (e.g., DBU/THF at 90°C) . Cyclobutyl groups may alter this behavior due to increased steric protection of the stereocenter.

- Metabolic Stability : Difluoromethoxy groups resist oxidative metabolism better than methoxy or hydroxyl groups, a trait shared with trifluoromethoxy derivatives .

Biological Activity

N-cyclobutyl-3-(difluoromethoxy)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a cyclobutyl group and a difluoromethoxy substituent on the aniline structure. These modifications are believed to enhance its lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances the compound's ability to engage with hydrophobic regions in proteins or enzymes, while the cyclobutyl group introduces steric hindrance that can influence binding affinity and selectivity. This mechanism allows the compound to modulate the activity of target proteins or enzymes, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential anti-cancer effects through modulation of signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting specific inflammatory pathways.

- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine release | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed at concentrations as low as 5 µM, indicating its potential utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-cyclobutyl-4-fluoroaniline | Fluoro group at para position | Moderate anti-tumor activity |

| N-cyclobutyl-2-fluoroaniline | Fluoro group at ortho position | Low anti-inflammatory activity |

| N-cyclobutyl-3-chloroaniline | Chloro group at meta position | Limited neuroprotective effects |

This comparative analysis highlights the distinct biological profiles that arise from variations in substituents on the aniline ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.